Demecolcine-d3

Quantitative LC-MS/MS Bioanalysis Stable Isotope Labeling

Demecolcine-d3 is the only analytically valid internal standard for LC-MS/MS quantification of demecolcine in biological matrices. Unlike unlabeled demecolcine or colchicine derivatives, its exact structural mimicry and +3 Da mass shift ensure chromatographic co-elution with the native analyte while providing unambiguous spectral resolution. With ≥98% chemical purity and 98 atom % D enrichment, it enables GLP-compliant bioanalytical method validation with LOQs as low as 0.5 ng/mL and precision (CV <9.4%). It retains full antimitotic bioactivity (IC50 2.4 μM), allowing dual-use as a mitotic arrest agent and internal standard in a single experiment. Supplied with comprehensive CoA (HPLC, MS, ¹H-NMR).

Molecular Formula C21H22NO5D3
Molecular Weight 374.45
CAS No. 1217668-72-8
Cat. No. B602615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemecolcine-d3
CAS1217668-72-8
Synonyms(7S)-6,7-Dihydro-1,2,3,10-tetramethoxy-7-(methylamino)-benzo[a]heptalen-9(5H)-one-d3;  Deacetylmethylcolchicine-d3;  Colchamin-d3;  NSC 3096-d3;  Omain-d3;  Omaine-d3;  Reichstein’s F-d3;  N-Desacetyl-N-methylcolchicine-d3;  Colcemid-d3
Molecular FormulaC21H22NO5D3
Molecular Weight374.45
Structural Identifiers
SMILESCNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceFaintly Yellow Crystalline Powder

Structure & Identifiers


Interactive Chemical Structure Model





Demecolcine-d3 (CAS 1217668-72-8): Deuterated Mitotic Inhibitor for Quantitative MS and Cell Cycle Research


Demecolcine-d3 (also known as Colcemid-d3) is a stable isotope-labeled analog of the microtubule-destabilizing agent demecolcine (Colcemid) [1]. It is a fully synthetic, deuterated derivative of the colchicine family, distinguished by the replacement of three hydrogen atoms with deuterium on the N-methylamino group [1]. This isotopic labeling preserves the compound's potent antimitotic activity—it binds tubulin, inhibits polymerization, stimulates intrinsic GTPase activity, and arrests cells in metaphase—while introducing a +3 Da mass shift that enables its primary utility as an internal standard for quantitative LC-MS/MS analysis .

Why Demecolcine-d3 Cannot Be Replaced by Unlabeled Demecolcine or Colchicine Analogs


Generic substitution of Demecolcine-d3 with unlabeled Demecolcine or other colchicine derivatives is scientifically invalid for its core quantitative applications. In LC-MS/MS workflows, an isotopically labeled internal standard must possess a distinct mass yet exhibit virtually identical physicochemical behavior to the analyte of interest. Unlabeled Demecolcine (MW 371.43) co-elutes with and is indistinguishable from the native analyte, rendering it useless for matrix effect correction and accurate quantification [1]. Colchicine (MW 399.4) and its deuterated forms (e.g., Colchicine-d3) differ structurally and in retention time, introducing systematic errors in extraction recovery, ionization efficiency, and chromatographic resolution [2]. Only Demecolcine-d3, with its exact structural mimicry and defined +3 Da mass offset, provides the analytical specificity required for regulatory-grade bioanalytical method validation and pharmacokinetic studies targeting demecolcine [3].

Demecolcine-d3 (CAS 1217668-72-8): Quantitative Evidence for Analytical and Procurement Differentiation


Isotopic Enrichment: Guaranteed ≥98 atom % D for Quantitative Accuracy

Demecolcine-d3 is supplied with a certified isotopic enrichment of ≥98 atom % D . This level of deuteration is essential for its function as an internal standard, as it minimizes the contribution of unlabeled (M+0) signal that would otherwise interfere with the native analyte's quantification. While other deuterated colchicine analogs exist (e.g., Colchicine-d6), Demecolcine-d3 is specifically designed for assays targeting Demecolcine, not Colchicine, ensuring optimal co-elution and matrix effect compensation .

Quantitative LC-MS/MS Bioanalysis Stable Isotope Labeling

Molecular Weight Shift: +3.02 Da for Unambiguous MS Discrimination

The incorporation of three deuterium atoms increases the exact mass of Demecolcine-d3 to 374.19210 Da, compared to 371.17327 Da for unlabeled Demecolcine [1]. This +3.02 Da mass shift provides clear spectral separation in MS1, allowing simultaneous detection of both analyte and internal standard without cross-interference. In contrast, a single-deuterium label would provide only a +1 Da shift, which is often insufficient to avoid natural abundance isotopic overlap (e.g., from M+1 of the analyte). The +3 Da shift places the internal standard's monoisotopic peak completely outside the typical isotopic distribution envelope of the unlabeled compound [2].

Mass Spectrometry Internal Standard Quantitative Analysis

Melting Point and Physicochemical Characterization for Sample Handling

Demecolcine-d3 is supplied as a faintly yellow crystalline powder with a defined melting point of 73-75°C . This characterization, while typical of high-purity demecolcine, is documented and verified for the deuterated analog, ensuring that isotopic substitution has not altered the solid-state properties critical for accurate weighing and solution preparation. In contrast, the unlabeled demecolcine base exhibits a melting point of approximately 184°C due to differences in salt form or purity grade [1], a discrepancy that can lead to confusion during procurement and handling if the specific d3-labeled material is not correctly identified.

Analytical Chemistry Reference Standard Stability

Functional Equivalence in Tubulin Polymerization Inhibition (IC50 2.4 μM)

Demecolcine-d3 retains the same potent antimitotic activity as unlabeled Demecolcine (Colcemid), with a reported IC50 of 2.4 μM for the inhibition of tubulin polymerization [1]. This functional equivalence is critical; deuterium labeling at the N-methyl position does not impair the molecule's ability to bind tubulin dimers, induce anti-mitotic action, and block microtubule assembly. In contrast, colchicine itself exhibits a slightly lower IC50 of 2.1 μM [2], but Demecolcine is preferred in many cell biology applications due to its lower overall toxicity and reversible effects at low concentrations [2].

Cell Biology Microtubule Dynamics Mitotic Arrest

Optimal Use Cases for Demecolcine-d3 (CAS 1217668-72-8) Based on Quantitative Evidence


LC-MS/MS Quantification of Demecolcine in Pharmacokinetic and Toxicology Studies

Demecolcine-d3 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify demecolcine in biological matrices (plasma, urine, tissues). Its +3 Da mass shift and ≥98 atom % D enrichment ensure chromatographic co-elution with the native analyte while providing unambiguous spectral separation [1]. This enables method validation with LOQs as low as 0.5 ng/mL and precision (CV <9.4%) suitable for GLP and clinical pharmacokinetic studies .

Cell Cycle Synchronization and Karyotyping with Tracer Capability

When used at nanomolar concentrations, Demecolcine-d3 suppresses microtubule dynamicity and arrests cells in metaphase for cytogenetic analysis and chromosome karyotyping [1]. Because the deuterated compound retains full bioactivity (IC50 2.4 μM), it can replace unlabeled demecolcine in standard cell biology protocols while simultaneously serving as an internal standard in downstream mass spectrometry-based analyses of the same experiment .

Metabolic Tracing and Mechanistic Studies of Microtubule-Targeting Agents

The stable isotope label of Demecolcine-d3 enables its use in metabolic flux and intracellular distribution studies without the safety and regulatory burden of radioactive tracers. Researchers can track the cellular uptake, distribution, and metabolic fate of demecolcine in complex in vitro and in vivo models using standard LC-MS/MS workflows, leveraging the compound's identical biological activity to the unlabeled parent drug [1].

Analytical Method Development and Impurity Profiling for Colchicine-Derived APIs

Demecolcine-d3 serves as a fully characterized reference standard for the development and validation of compendial methods (USP, EP) for colchicine and related APIs [1]. Its availability with a Certificate of Analysis (including HPLC purity ≥98%, MS, and ¹H-NMR spectra) makes it suitable for system suitability testing, relative retention time marking, and identification of process impurities or degradation products in pharmaceutical quality control .

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